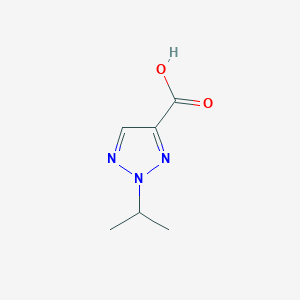

2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)9-7-3-5(8-9)6(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVZMPOKRLBOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is prepared by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Carboxylation: The resulting triazole is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Triazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including 2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, as effective antimicrobial agents. For instance, compounds with triazole motifs have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis, with some derivatives showing significant activity compared to standard drugs like Isoniazid .

Case Study:

A study synthesized various quinoline-triazole hybrids and tested them against multiple strains of tuberculosis. Compound 5n exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis, indicating strong potential as an anti-tubercular agent .

Anti-Cancer Properties

The 1,2,3-triazole scaffold is recognized for its low toxicity and high bioavailability, making it a promising candidate in anticancer drug development. Research has shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

Case Study:

In one study focusing on triazole-based compounds, several derivatives demonstrated potent anticancer activity in vitro. The mechanism was attributed to the interaction of the triazole nitrogen with target enzymes involved in cancer progression .

Corrosion Inhibition

Triazole derivatives are also explored for their effectiveness as corrosion inhibitors in metals. The unique properties of the triazole ring allow these compounds to form stable complexes with metal surfaces, thereby preventing corrosion.

Data Table: Corrosion Inhibition Efficiency

| Compound | Inhibition Efficiency (%) | Medium |

|---|---|---|

| 1,4-disubstituted triazoles | 80% | Acidic environment |

| 5-bromo-2-(propan-2-yl)-triazole | 75% | Saltwater |

Research indicates that these compounds can significantly reduce corrosion rates in metals such as steel and aluminum under aggressive conditions .

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 of the triazole ring critically influences solubility, acidity, and bioactivity. A comparative analysis is provided below:

*Estimated based on structural analogy to chlorophenyl derivatives .

†Fluorine’s electron-withdrawing effect slightly lowers pKa compared to alkyl groups.

‡Predicted based on molecular weight and substituent polarity.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine and fluorine substituents increase acidity (lower pKa) and enhance dipole interactions, improving binding to polar biological targets .

- Lipophilicity : Alkyl groups (e.g., isopropyl) improve membrane permeability compared to aryl groups, making them favorable for CNS-targeting drugs .

- Thermal Stability : Aryl-substituted derivatives exhibit higher boiling points due to π-π stacking and stronger van der Waals interactions .

Structural and Electronic Analysis

Quantum chemical calculations on triazole-carboxylic acids reveal:

- The isopropyl group donates electron density to the triazole ring via inductive effects, slightly reducing the acidity of the carboxylic acid compared to EWGs .

- Aryl substituents induce planarity, favoring π-stacking in crystal lattices, whereas alkyl groups disrupt crystallinity, enhancing solubility in organic solvents .

Biological Activity

2-(Propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₈N₄O₂. The compound features a triazole ring and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the triazole ring can form hydrogen bonds with active sites on proteins, influencing enzymatic activity and receptor binding.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with triazole moieties can inhibit the growth of bacteria and fungi by disrupting cellular processes. The specific activity of this compound against various pathogens remains to be fully elucidated but is anticipated based on related compounds.

Anticancer Potential

The 1,2,3-triazole scaffold is recognized for its anticancer properties. Recent studies suggest that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For example, compounds similar to this compound have demonstrated low cytotoxicity against normal cells while effectively targeting cancer cell lines .

Antimalarial Activity

Emerging research highlights the potential of triazole derivatives in antimalarial drug discovery. A study evaluating related compounds showed promising in vitro activity against Plasmodium falciparum with low cytotoxicity towards mammalian cells . This suggests that this compound may also exhibit similar properties worth investigating.

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, certain compounds displayed significant inhibition of cancer cell lines with IC₅₀ values in the submicromolar range. This highlights the potential for further development of this compound as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of triazole derivatives against clinically relevant pathogens. Results indicated that modifications to the triazole ring could enhance antimicrobial potency. This suggests that structural variations in this compound could lead to improved therapeutic agents .

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | <5 | High |

| Antimicrobial | Bacteria & Fungi | Varies | Varies |

| Antimalarial | Plasmodium falciparum | <1 | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of propargylamines with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Condensation of isopropyl-substituted azides with alkynes under reflux in polar solvents (e.g., DMF or ethanol).

- Acidic hydrolysis of intermediate triazoles to yield the carboxylic acid moiety.

- Reaction conditions (temperature, catalyst loading, solvent polarity) critically impact yield. For example, Cu(I) catalysts at 60–80°C in DMF improve regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H NMR distinguishes substituent positions via coupling patterns. For example, the isopropyl group’s doublet-of-septets (δ 1.2–1.5 ppm) confirms substitution at N2.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of COOH).

- Contradictions : If NMR signals conflict with expected regiochemistry (e.g., unexpected splitting), repeat synthesis with deuterated solvents or use 2D NMR (COSY, HSQC) to resolve ambiguity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

- Factors : Temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol% CuI), solvent (DMF vs. ethanol).

- Response : Yield and purity.

- Analysis : ANOVA identifies significant factors. For example, higher temperature and DMF may increase yield but reduce regioselectivity. Interaction plots reveal optimal conditions (e.g., 70°C, 7.5 mol% CuI in DMF/ethanol mixtures) .

Q. What computational strategies predict the biological activity or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and active-site residues.

- Machine Learning : Train QSAR models on similar triazole-carboxylic acids to predict logP, solubility, or MIC values against pathogens .

Q. How do solvent effects and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Use HPLC to monitor degradation under varying pH (2–10) and temperatures (25–40°C).

- Kinetic Analysis : Fit data to first-order decay models. For example, acidic conditions (pH < 3) may protonate the carboxylic acid, reducing solubility and accelerating hydrolysis.

- Buffer Selection : Phosphate buffers (pH 7.4) mimic physiological conditions but may chelate metal impurities, altering stability .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions). Large deviations (>0.5 ppm) suggest incorrect assignments or impurities.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity via HSQC.

- Crystalography : If feasible, obtain X-ray crystallographic data to unambiguously confirm structure .

Experimental Design

Q. What are best practices for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry for continuous production, minimizing exothermic risks.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time.

- Work-up : Replace column chromatography with acid-base extraction for large batches. Centrifugal partition chromatography (CPC) improves purity without silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.